(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
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Overview
Description
(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the tert-butyl ester and the oxo group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex structures.
Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.
Substitution: The tert-butyl ester can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic systems with tert-butyl esters and oxo groups, such as:
- (1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate analogs with different substituents.
- Other fused bicyclic systems with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
207390-62-3 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-8-11-7-12(10-17)13-5-4-6-14(19)18(13)9-11/h4-6,11-12H,7-10H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
LRZXKUVXRCUQGG-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Origin of Product |
United States |
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